molecular formula C20H19N5O B2880684 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890886-73-4

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2880684
CAS RN: 890886-73-4
M. Wt: 345.406
InChI Key: XYCNWGPEJNHDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as DPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DPP belongs to the pyrazolo[3,4-d]pyrimidine family of compounds and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Additionally, 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to possess antioxidant activity and protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, the limitations of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include its poor solubility in water and low bioavailability.

Future Directions

There are several future directions for research on 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential area of research is the development of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its potential therapeutic applications in other diseases such as neurodegenerative disorders. Finally, efforts should be made to improve the solubility and bioavailability of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a multi-step process that starts with the condensation of 3,4-dimethylbenzaldehyde and 3-methoxyaniline to form an intermediate compound. This intermediate is then subjected to cyclization in the presence of phosphorous oxychloride (POCl3) and triethylamine to yield the final product, 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-7-8-16(9-14(13)2)25-20-18(11-23-25)19(21-12-22-20)24-15-5-4-6-17(10-15)26-3/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCNWGPEJNHDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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